molecular formula C11H13NO6 B13878812 4-Methoxy-2-nitro-5-propan-2-yloxybenzoic acid

4-Methoxy-2-nitro-5-propan-2-yloxybenzoic acid

Cat. No.: B13878812
M. Wt: 255.22 g/mol
InChI Key: OHOXDJNPHNSCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-nitro-5-propan-2-yloxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group, a nitro group, and a propan-2-yloxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-nitro-5-propan-2-yloxybenzoic acid can be achieved through a multi-step process involving the nitration, alkylation, and esterification of appropriate starting materials. One possible synthetic route is as follows:

    Nitration: The nitration of 4-methoxybenzoic acid can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the methoxy group.

    Alkylation: The resulting 4-methoxy-2-nitrobenzoic acid can then be subjected to alkylation using isopropyl bromide in the presence of a base such as potassium carbonate to introduce the propan-2-yloxy group.

    Esterification: Finally, the esterification of the carboxylic acid group can be achieved using an appropriate alcohol and acid catalyst to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitro-5-propan-2-yloxybenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 4-Methoxy-2-amino-5-propan-2-yloxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Ester Hydrolysis: this compound and the corresponding alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives may have biological activity and could be investigated for potential pharmaceutical applications.

    Materials Science: The compound’s aromatic structure and functional groups make it a candidate for the development of new materials with specific properties, such as optical or electronic applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitro-5-propan-2-yloxybenzoic acid would depend on its specific application. For example, if used as a pharmaceutical agent, it could interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy and propan-2-yloxy groups could influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitrobenzoic acid: Lacks the propan-2-yloxy group, which may affect its reactivity and applications.

    4-Methoxybenzoic acid:

    2-Nitrobenzoic acid: Lacks the methoxy and propan-2-yloxy groups, leading to different reactivity and applications.

Uniqueness

4-Methoxy-2-nitro-5-propan-2-yloxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

4-methoxy-2-nitro-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13NO6/c1-6(2)18-10-4-7(11(13)14)8(12(15)16)5-9(10)17-3/h4-6H,1-3H3,(H,13,14)

InChI Key

OHOXDJNPHNSCJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.